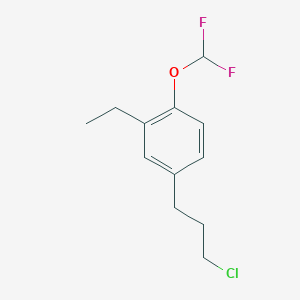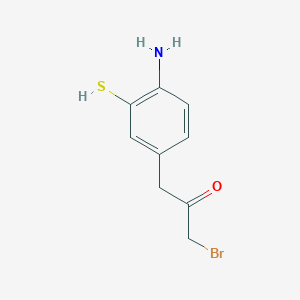
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone is a complex organic compound featuring a cyclopropyl group, a dioxaborolane ring, and a dihydropyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Dioxaborolane Ring: This step involves the reaction of a boronic acid derivative with a diol, such as pinacol, under dehydrating conditions to form the dioxaborolane ring.
Construction of the Dihydropyrrole Moiety: This can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone involves its interaction with specific molecular targets. The boron center in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition and receptor modulation. The cyclopropyl and dihydropyrrole moieties contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrol-1-YL)methanone is unique due to its combination of a cyclopropyl group, a dioxaborolane ring, and a dihydropyrrole moiety. This unique structure imparts specific chemical and physical properties that make it valuable in various applications, particularly in the fields of organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C14H22BNO3 |
|---|---|
Molekulargewicht |
263.14 g/mol |
IUPAC-Name |
cyclopropyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrol-1-yl]methanone |
InChI |
InChI=1S/C14H22BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-8-16(9-11)12(17)10-5-6-10/h7,10H,5-6,8-9H2,1-4H3 |
InChI-Schlüssel |
NOIHHBHSGLGJFK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2)C(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
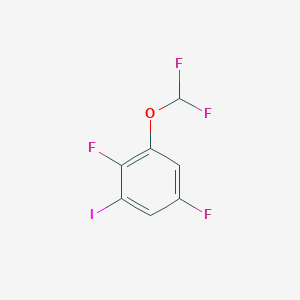
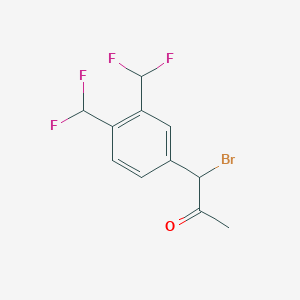

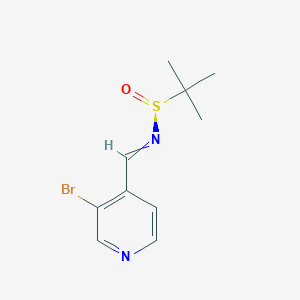
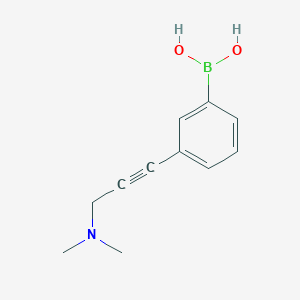
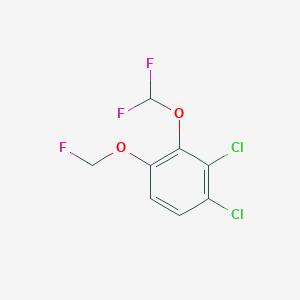


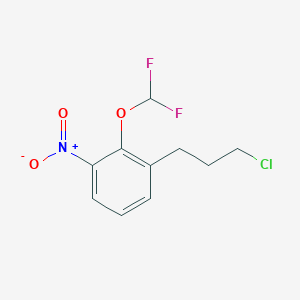
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)
![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)
